molecular formula C38H62O6 B12791790 12-Deoxyphorbol-13-octadecanoate CAS No. 92118-03-1

12-Deoxyphorbol-13-octadecanoate

Cat. No.: B12791790
CAS No.: 92118-03-1
M. Wt: 614.9 g/mol
InChI Key: STYOAVDSIDCIND-YOCJDTRFSA-N
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Description

12-Deoxyphorbol-13-octadecanoate: is a diterpenoid compound derived from the Euphorbia genus. It is known for its biological activity, particularly in the regulation of protein kinase C (PKC) pathways. This compound has been studied for its potential therapeutic applications, including its role in promoting neurogenesis and its anti-cancer properties .

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyphorbol-13-octadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 12-Deoxyphorbol-13-octadecanoate involves the activation of protein kinase C (PKC) pathways. The compound binds to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation. This activation triggers a cascade of intracellular signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

  • 12-Deoxyphorbol-13-acetate
  • 12-Deoxyphorbol-13-phenylacetate
  • 12-Deoxyphorbol-13-hexadecanoate

Comparison: 12-Deoxyphorbol-13-octadecanoate is unique in its specific acyl chain length and substitution pattern, which influence its biological activity and potency. Compared to other similar compounds, it has shown distinct effects on PKC activation and cellular responses .

Properties

CAS No.

92118-03-1

Molecular Formula

C38H62O6

Molecular Weight

614.9 g/mol

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] octadecanoate

InChI

InChI=1S/C38H62O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(40)44-37-24-28(3)38(43)30(33(37)35(37,4)5)23-29(26-39)25-36(42)31(38)22-27(2)34(36)41/h22-23,28,30-31,33,39,42-43H,6-21,24-26H2,1-5H3/t28-,30+,31-,33-,36-,37+,38-/m1/s1

InChI Key

STYOAVDSIDCIND-YOCJDTRFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C

Origin of Product

United States

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